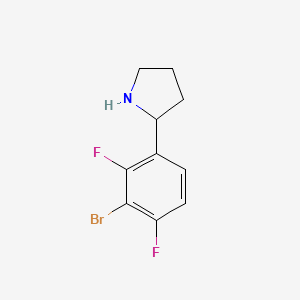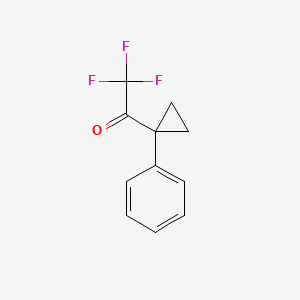![molecular formula C16H12BrN B15317780 13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene](/img/structure/B15317780.png)
13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene is a complex organic compound characterized by its unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene typically involves multi-step organic reactions. One common approach includes the following steps:
- Formation of the Core Structure : The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted benzene derivatives and appropriate cyclization agents.
- Bromination : The introduction of the bromine atom is usually carried out through electrophilic bromination. Reagents such as bromine (Br2) or N-bromosuccinimide (NBS) are commonly used under controlled conditions to ensure selective bromination at the desired position.
- Nitrogen Incorporation : The incorporation of the nitrogen atom into the tetracyclic structure can be achieved through nucleophilic substitution reactions. Amination reagents such as ammonia (NH3) or primary amines are used to introduce the nitrogen atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene undergoes various types of chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
- Oxidation Reactions : The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
- Reduction Reactions : Reduction reactions can be employed to modify the oxidation state of the compound. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
- Substitution : Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent, room temperature.
- Oxidation : Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions, elevated temperature.
- Reduction : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions, low temperature.
- Substitution : Azido or cyano derivatives.
- Oxidation : Hydroxylated or carbonylated derivatives.
- Reduction : Reduced forms with lower oxidation states.
Applications De Recherche Scientifique
13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene has a wide range of applications in scientific research, including:
- Chemistry : Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
- Medicine : Explored as a potential lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
- Industry : Utilized in the development of advanced materials, such as polymers and nanomaterials. Its structural features contribute to the properties of these materials.
Mécanisme D'action
The mechanism of action of 13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene involves its interaction with specific molecular targets. The bromine and nitrogen atoms play crucial roles in these interactions. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 13-Bromo-1-methyl-17-azatetracyclo[8.6.1.03,8.011,16]heptadeca-3,5,7,11(16),12,14-hexaene
- 1-Bromo-17-methyl-17-azatetracyclo[7.7.1.0{2,7}.0{11,16}]heptadeca-2,4,6,11,13,15-hexaene
Uniqueness: 13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene is unique due to its specific tetracyclic structure and the presence of both bromine and nitrogen atoms. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique opportunities for chemical modifications and biological interactions.
Propriétés
Formule moléculaire |
C16H12BrN |
|---|---|
Poids moléculaire |
298.18 g/mol |
Nom IUPAC |
8-bromo-6,11-dihydro-5H-benzo[a]carbazole |
InChI |
InChI=1S/C16H12BrN/c17-11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)18-15/h1-4,6,8-9,18H,5,7H2 |
Clé InChI |
UWWYTLWTJHCRJR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=CC=CC=C31)NC4=C2C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


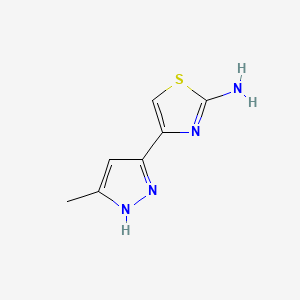
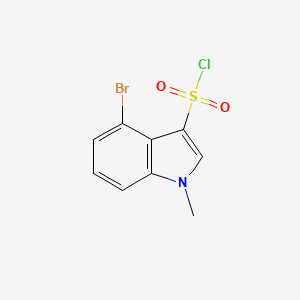
![3-(6-chloropyridin-3-yl)-N-[4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B15317730.png)
![2-[3-(2,4-Difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride](/img/structure/B15317740.png)

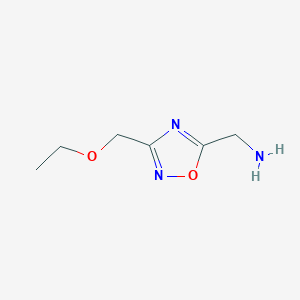
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B15317759.png)
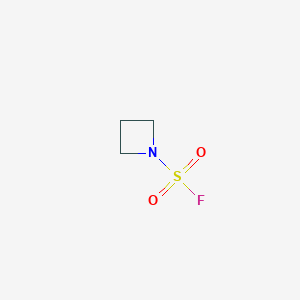
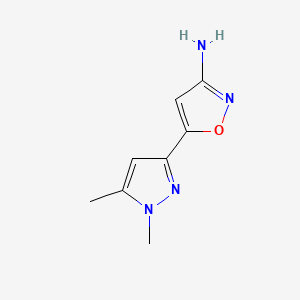
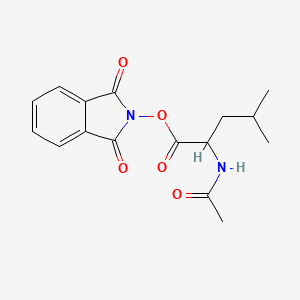
![4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid](/img/structure/B15317782.png)
![rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis](/img/structure/B15317790.png)
